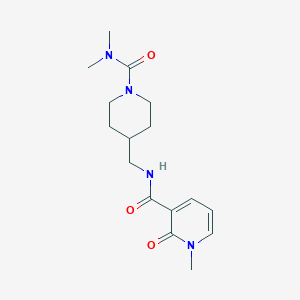
N-((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H24N4O3 and its molecular weight is 320.393. The purity is usually 95%.
BenchChem offers high-quality N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Piperidin-Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie werden aufgrund ihrer pharmakologischen Aktivität bei der Synthese verschiedener Medikamente eingesetzt .
Antikrebsanwendungen
Piperidin-Derivate wurden als Antikrebsmittel eingesetzt . So wurde beispielsweise eine Reihe von N-(Piperidin-4-yl)benzamid-Verbindungen synthetisiert und auf ihre Wirkung gegen Krebszellen untersucht .
Antivirene Anwendungen
Piperidin-Derivate wurden auch als antivirale Mittel eingesetzt . Sie können die Replikation verschiedener Viren hemmen, wodurch sie bei der Behandlung von Virusinfektionen nützlich sind .
Antimalarianwendungen
Piperidin-Derivate haben sich als potenzielle Antimalariamittel erwiesen . Sie können das Wachstum von Plasmodium-Parasiten hemmen, die Malaria verursachen .
Antimikrobielle und Antimykotische Anwendungen
Piperidin-Derivate wurden als antimikrobielle und antimykotische Mittel eingesetzt . Sie können das Wachstum verschiedener Bakterien und Pilze hemmen, wodurch sie bei der Behandlung verschiedener Infektionen nützlich sind .
Analgetische und Entzündungshemmende Anwendungen
Piperidin-Derivate wurden als analgetische (schmerzstillende) und entzündungshemmende Mittel eingesetzt . Sie können Schmerzen und Entzündungen reduzieren, wodurch sie bei der Behandlung verschiedener Erkrankungen nützlich sind .
Antipsychotische Anwendungen
Piperidin-Derivate wurden als Antipsychotika eingesetzt . Sie können helfen, die Symptome verschiedener psychiatrischer Erkrankungen zu kontrollieren, wodurch sie bei der Behandlung von Erkrankungen wie Schizophrenie nützlich sind .
Eigenschaften
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-18(2)16(23)20-9-6-12(7-10-20)11-17-14(21)13-5-4-8-19(3)15(13)22/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNPBXQFMUASJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2585534.png)
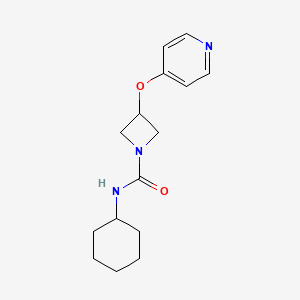
![5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2585537.png)
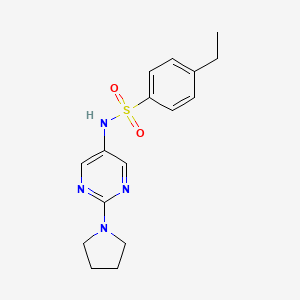
![Methyl 2-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2585540.png)
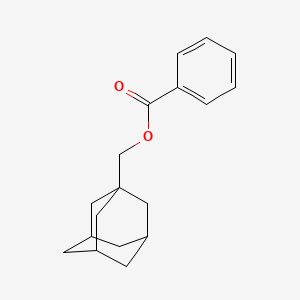
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)
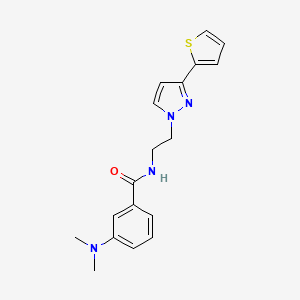
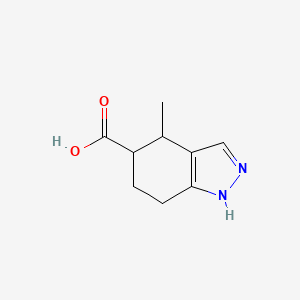



![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)

